molecular formula C3H5BrN2O2 B075714 2-Bromopropanediamide CAS No. 1186-67-0

2-Bromopropanediamide

Cat. No. B075714
CAS RN: 1186-67-0
M. Wt: 180.99 g/mol
InChI Key: KDBUUJSOUXNTOE-UHFFFAOYSA-N
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Description

2-Bromopropanediamide is a chemical compound with the molecular formula C3H5BrN2O2 . It is used in various chemical reactions and has potential applications in different fields.


Synthesis Analysis

The synthesis of 2-Bromopropanediamide involves specific chemical reactions. Detailed experiments and outcomes related to its synthesis can be found in various scientific resources.


Molecular Structure Analysis

The molecular structure of 2-Bromopropanediamide is determined by its chemical composition and arrangement of atoms. Detailed molecular structure analysis can be performed using various techniques .


Chemical Reactions Analysis

2-Bromopropanediamide participates in various chemical reactions. The nature of these reactions and their outcomes can be studied using different analysis methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromopropanediamide, such as its solubility, reactivity, and stability, can be analyzed using various techniques .

Scientific Research Applications

  • Reproductive Hazards for Electronic Workers : A study by Kim et al. (1996) in the "Scandinavian Journal of Work, Environment & Health" described the reproductive hazards of 2-Bromopropane in Korean electronic workers. The study found that female workers exposed to solvents containing 2-Bromopropane exhibited secondary amenorrhea, and both male and female workers showed reproductive dysfunctions such as azoospermia and oligospermia (Kim et al., 1996).

  • Reproductive and Developmental Toxicity Report : The "Reproductive Toxicology" journal published an NTP-CERHR Expert Panel Report (2004) on the reproductive and developmental toxicity of 2-Bromopropane. This comprehensive review assessed the adverse effects on reproduction and development in humans and animals, highlighting its use in industry and its potential risks (Boekelheide et al., 2004).

  • Protection Against 2-Bromopropane Induced Apoptosis in Blastocysts : Chan (2011) in the "International Journal of Molecular Sciences" showed that resveratrol protects against 2-Bromopropane-induced apoptosis in mouse blastocysts and embryonic development disruptions. The study implies that 2-Bromopropane triggers mitochondrion-dependent apoptotic pathways, which can be counteracted by the antioxidant activity of resveratrol (Chan, 2011).

  • Effects on Mouse Oocytes and Fetal Development : Chan's 2010 research in the "International Journal of Molecular Sciences" detailed the hazardous effects of 2-Bromopropane on the maturation of mouse oocytes, fertilization, and fetal development. The study suggests that 2-Bromopropane induces a caspase-dependent apoptotic process, leading to embryonic impairment (Chan, 2010).

  • Neuro-Reproductive Toxicities of Bromopropanes : Ichihara (2005) in the "International Archives of Occupational and Environmental Health" discussed the reproductive and hematopoietic disorders caused by 2-Bromopropane and its alternative, 1-Bromopropane, in a Korean electronics factory. The study identified the different target cells affected by these compounds (Ichihara, 2005).

Safety And Hazards

Like any chemical compound, 2-Bromopropanediamide has certain safety considerations and potential hazards. These can be found in safety data sheets and other resources .

Future Directions

The future research directions for 2-Bromopropanediamide could involve developing new synthesis methods, studying its interactions with other compounds, and exploring its potential applications .

Relevant Papers Several papers have been published that provide more detailed information about 2-Bromopropanediamide .

properties

IUPAC Name

2-bromopropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrN2O2/c4-1(2(5)7)3(6)8/h1H,(H2,5,7)(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBUUJSOUXNTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30533619
Record name 2-Bromopropanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30533619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopropanediamide

CAS RN

1186-67-0
Record name 2-Bromopropanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30533619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Xu, J Shu, Y Wang, Z Lu, YQ Yang, X Xu - ARKIVOC, 2023 - arkat-usa.org
… Herein, we report a concise method to prepare 4-hydroxythiazole-5-carboxamides using a thioamide and monobromomalonamide (2-bromopropanediamide) in one-step with good-to-…
Number of citations: 2 www.arkat-usa.org
Y Tarumi, Y Takebayashi… - Journal of heterocyclic …, 1984 - Wiley Online Library
Ribosylation of trimethylsilyl derivative of 1‐(4‐nitrobenzyl)‐5‐carbamoylimidazolium‐4‐olate (5) with 1,2,3,5‐tetra‐O‐acetyl‐β‐D‐ribofuranose in the presence of stannic chloride and …
Number of citations: 12 onlinelibrary.wiley.com

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